Hydroxysafflor yellow A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H32O16 |

|---|---|

Molecular Weight |

612.5 g/mol |

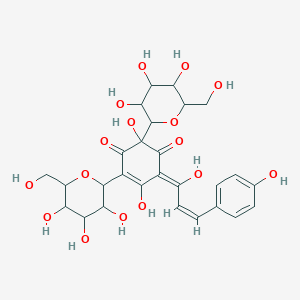

IUPAC Name |

(6Z)-2,5-dihydroxy-6-[(Z)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3-,14-11- |

InChI Key |

IAVUBSCVWHLRGE-VLSWJWCHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=C\2/C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)\O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Hydroxysafflor Yellow A: From Botanical Source to Pharmacological Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside and the principal bioactive constituent isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] Belonging to the Asteraceae family, Carthamus tinctorius has a long history of use in traditional medicine, particularly in China, for promoting blood circulation and resolving blood stasis.[2] HSYA is the primary component of Safflor Yellow injections, which have been approved by the China State Food and Drug Administration for the treatment of cardiovascular conditions such as angina pectoris and cerebral infarction.[3][4]

This technical guide provides a comprehensive overview of HSYA, covering its botanical origin, extraction methodologies, physicochemical properties, and pharmacological activities. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this natural compound. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further research and application.

Botanical Source and Chemical Profile

Botanical Information

Carthamus tinctorius L. is an annual herbaceous plant cultivated globally for its seeds, which yield edible oil, and its flowers, which are a source of natural dyes and medicinal compounds.[5][6] The flowers contain a variety of chemical constituents, including flavonoids, phenylethanoid glycosides, coumarins, fatty acids, steroids, and polysaccharides.[5][6][7] The characteristic yellow and red pigments of the flower are primarily quinochalcones, with HSYA being the most abundant yellow pigment.[5] The content of HSYA in safflower can vary depending on geographical origin, cultivar color, and harvest time.[2]

Chemical Composition of Carthamus tinctorius

The chemical makeup of Carthamus tinctorius is diverse. The seeds are rich in crude fat and protein, while the flowers have a higher protein content.[8] A detailed breakdown of the chemical constituents is provided in the tables below.

| Component | Seed (% w/w) | Flower (% w/w) |

| Moisture | 3.48 | 7.47 |

| Crude Protein | 17.10 | 26.30 |

| Crude Fat | 30.10 | 11.50 |

| Crude Ash | 6.11 | 5.73 |

| Caption: Proximate analysis of Carthamus tinctorius seed and flower.[8] |

| Mineral | Seed (ppm) | Flower (ppm) |

| K | 170.70 | 64.99 |

| P | 14.82 | 49.90 |

| Ca | 13.17 | 10.43 |

| Mg | 7.83 | - |

| Caption: Mineral composition of Carthamus tinctorius seed and flower.[8] |

Extraction and Purification of this compound

The extraction and purification of HSYA are critical steps for its use in research and pharmaceutical applications. Due to its high water solubility, water-based extraction methods are common, though they often result in low yields.[1][2] Various advanced techniques have been developed to improve extraction efficiency.

Summary of Extraction Methods

| Extraction Method | Key Parameters | Yield (%) | Reference |

| Water Immersion | 800 g safflower in water | 0.023 | [1][2] |

| Water Immersion | 2000 g safflower in water | 0.066 | [1][2] |

| Smashing Tissue Extraction | - | 1.359 | [1][2] |

| MAS-I Microwave Extraction | Solid/liquid ratio 1:100, 70°C, 3 cycles, 20 min | 6.96 | [1][2] |

| DMSO Extraction | 14 vol DMSO, 80°C, 1h; then 12 vol DMSO, 80°C, 50 min | 14.56 | [1][2] |

| Ultrasonic Water Extraction | 40-60°C, 40 kHz, 50 min; followed by macroporous resin and Sephadex chromatography | 62.7 (of HSYA) | [9] |

| Caption: Comparison of different extraction methods for HSYA from Carthamus tinctorius. |

Detailed Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction and Chromatographic Purification [9]

-

Extraction:

-

Pulverize dried safflower flowers.

-

Add 10-15 volumes of water.

-

Perform ultrasonic extraction for 40-60 minutes at a temperature of 40-60°C and an ultrasonic frequency of 40 kHz to obtain the crude aqueous extract.

-

-

Macroporous Adsorption Resin Chromatography:

-

Load the crude extract onto an HZ801 macroporous adsorption resin column.

-

Wash with deionized water to remove impurities.

-

Elute the target compounds with an ethanol-water solution.

-

-

Sephadex LH-20 Chromatography:

-

Further separate the eluate from the previous step using a Sephadex LH-20 column.

-

Use purified water as the eluent with a linear flow rate of 1-10 cm/h.

-

-

Ultrafiltration and Lyophilization:

-

Subject the purified fraction to ultrafiltration.

-

Freeze-dry the final solution to obtain HSYA dry powder with a purity of up to 99.8%.

-

Protocol 2: DMSO-Based Extraction [1][2]

-

Pre-treatment:

-

Soak 2.0 g of safflower powder with 14 volumes of DMSO.

-

Stir for 30 minutes at room temperature in a dark environment to remove impurities.

-

-

Extraction:

-

Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes under the same conditions.

-

Repeat the extraction with another 12 volumes of DMSO.

-

-

Precipitation and Washing:

-

Add 3 volumes of butyl acetate (B1210297) to the combined filtrate and centrifuge to obtain crimson precipitates.

-

Wash the precipitates with an appropriate amount of ethanol (B145695) and dry to obtain a light yellow powder.

-

Pharmacological Activities and Mechanisms of Action

HSYA exhibits a wide range of pharmacological effects, making it a promising candidate for the treatment of various diseases. Its therapeutic actions are primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2]

Cardiovascular and Cerebrovascular Protection

HSYA is widely recognized for its protective effects on the cardiovascular and cerebrovascular systems.[10] It has been shown to improve outcomes in conditions such as myocardial ischemia/reperfusion injury and cerebral ischemia.[3][10]

Key Mechanisms:

-

Antioxidant Effects: HSYA enhances the activity of antioxidant enzymes, reducing oxidative stress.[1][3]

-

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]

-

Vasodilation: HSYA induces vasorelaxation, which can improve blood flow.[3]

-

Angiogenesis Promotion: It can promote the formation of new blood vessels in ischemic tissues.[1]

Neuroprotective Effects

HSYA demonstrates significant neuroprotective properties, suggesting its potential in treating neurodegenerative diseases and ischemic brain injury.[1][3]

Key Mechanisms:

-

Inhibition of Apoptosis: HSYA can reduce neuronal apoptosis by modulating signaling pathways like PI3K/Akt.[3]

-

Reduction of Infarct Volume: In models of cerebral ischemia, HSYA treatment has been shown to decrease the volume of brain tissue damage.[3]

-

Modulation of Neuroinflammation: It suppresses the activation of inflammatory pathways in the brain.[1]

Anticancer Activity

Recent studies have highlighted the anticancer potential of HSYA against various cancer cell lines, including liver, lung, breast, and ovarian cancer.[4][11]

Key Mechanisms:

-

Inhibition of Proliferation and Migration: HSYA can suppress the growth and spread of cancer cells.[11]

-

Induction of Apoptosis: It can trigger programmed cell death in tumor cells.[11]

-

Anti-angiogenesis: HSYA inhibits the formation of new blood vessels that supply tumors.[11]

-

Autophagy Modulation: It can interfere with the autophagic process in cancer cells, leading to cell death.[4][11]

Signaling Pathways Modulated by HSYA

The diverse pharmacological effects of HSYA are mediated through its interaction with multiple key signaling pathways.[1] Understanding these pathways is crucial for elucidating its mechanism of action and identifying new therapeutic targets.

-

NF-κB Signaling Pathway: HSYA inhibits the activation of NF-κB, a key regulator of inflammation and cell survival.[1][11] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[1]

-

PI3K/Akt Signaling Pathway: HSYA can modulate the PI3K/Akt pathway, which is involved in cell survival, proliferation, and apoptosis.[1][3] Its effects on this pathway can be context-dependent, promoting survival in healthy cells while inducing apoptosis in cancer cells.[3][11]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is another important target of HSYA.[1][3] By inhibiting MAPK signaling, HSYA can reduce inflammation and apoptosis.[1][11]

-

Nrf2/HO-1 Signaling Pathway: HSYA can activate the Nrf2/HO-1 pathway, a major cellular defense mechanism against oxidative stress.[1] This leads to the upregulation of antioxidant enzymes and cytoprotective genes.

Visualization of HSYA-Modulated Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Quantitative Analysis Methods

Accurate and sensitive analytical methods are essential for the quantification of HSYA in raw materials, extracts, and biological samples. High-performance liquid chromatography (HPLC) and its variations are the most commonly used techniques.

| Method | Stationary Phase / Mobile Phase | Detection | Key Findings | Reference |

| HPTLC | Polyamide TLC plate; 3.6% HCl, methanol (B129727), ethyl acetate (7:3:1, v/v) | Densitometry at 399 nm | Good linearity (61.0-79.3 ng), LOD 59 ng, LOQ 169 ng, recovery >95% | [12][13] |

| LC-MS/MS | Isocratic elution: methanol and 5 mM ammonium (B1175870) acetate (80:20, v/v) | MS/MS | Linear range of 1–1,000 ng/ml in human plasma, r² ≥0.999 | [1][2] |

| UPLC-TOF-MS | Gradient elution: acetonitrile (B52724) and 0.1% (v/v) formic acid in water | TOF-MS (ESI+) | Good linearity (r² ≥ 0.9992), precision (RSD ≤3.4%), LOD 35.2 ng/ml | [1][2] |

| Caption: Summary of analytical methods for the quantification of HSYA. |

Experimental Workflow for HSYA Quantification

Caption: General experimental workflow for the quantification of HSYA.

Conclusion and Future Directions

This compound, derived from Carthamus tinctorius, is a natural compound with significant therapeutic potential, particularly in the management of cardiovascular, cerebrovascular, and oncological diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival, makes it an attractive candidate for further drug development.

This technical guide has provided a comprehensive overview of the current knowledge on HSYA, from its botanical source and extraction to its pharmacological effects and analytical methods. The detailed protocols and summarized data are intended to serve as a valuable resource for the scientific community.

Future research should focus on:

-

Optimizing extraction and purification processes to improve yield and cost-effectiveness.

-

Conducting more extensive preclinical and clinical studies to validate its efficacy and safety in various disease models.

-

Exploring novel drug delivery systems to enhance its bioavailability and therapeutic index.[1][2]

-

Further elucidating its molecular targets and signaling mechanisms to uncover new therapeutic applications.

By continuing to explore the potential of HSYA, the scientific and medical communities can work towards developing new and effective therapies for a range of challenging diseases.

References

- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Chemical Constituents from the Flowers of Carthamus tinctorius L. and Their Lung Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Properties of the Chemical Composition of Safflower (Carthamus tinctorius L.) -Journal of Life Science | Korea Science [koreascience.kr]

- 9. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]

- 10. scienceopen.com [scienceopen.com]

- 11. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

Hydroxysafflor Yellow A: A Multifaceted Approach to Cardiovascular Protection

An In-depth Technical Guide on the Core Mechanisms of Action in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Hydroxysafflor yellow A (HSYA), a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., has garnered significant scientific interest for its therapeutic potential in a range of cardiovascular diseases (CVDs).[1][2] Extensive preclinical research has illuminated its multifaceted mechanism of action, which involves the modulation of complex signaling pathways to exert potent antioxidant, anti-inflammatory, and anti-apoptotic effects.[2][3] This technical guide provides a comprehensive overview of the core mechanisms through which HSYA confers cardioprotection, with a focus on myocardial ischemia-reperfusion injury (MIRI), atherosclerosis, and endothelial dysfunction.

Core Mechanisms of Action

HSYA's protective effects in the cardiovascular system are attributed to its ability to intervene in several key pathological processes:

-

Reduction of Myocardial Ischemia-Reperfusion Injury (MIRI): HSYA has been shown to significantly reduce myocardial infarct size, improve cardiac function, and inhibit cardiomyocyte apoptosis following an ischemic event.[1][4] Its mechanisms in MIRI include suppressing inflammation, oxidative stress, and calcium overload, while promoting autophagy and restoring mitochondrial metabolic homeostasis.[1][4][5]

-

Amelioration of Atherosclerosis: HSYA demonstrates anti-atherosclerotic properties by reducing the formation of atherosclerotic plaques.[6] This is achieved by inhibiting endothelial cell ferroptosis, reducing the expression of aortic inflammatory factors and adhesion molecules, lowering lipid levels, and inhibiting oxidative stress.[6][7]

-

Improvement of Endothelial Function: HSYA plays a crucial role in protecting vascular endothelial cells. It can improve endothelial cell permeability and attenuate high glucose-induced endothelial cell dysfunction.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of HSYA in various models of cardiovascular disease.

Table 1: Effects of HSYA on Myocardial Ischemia-Reperfusion Injury

| Parameter | Model | HSYA Treatment | Result | Reference |

| Myocardial Infarct Size | Sprague-Dawley rats (MI/R model) | 8, 16 mg/kg | Dose-dependent decrease | [1] |

| TUNEL-positive cells | Sprague-Dawley rats (MI/R model) | 8, 16 mg/kg | Dose-dependent reduction in apoptotic cells, with 16 mg/kg being most effective | [1] |

| Serum TNF-α, IL-1β, IL-18 | Sprague-Dawley rats (MI/R model) | 8, 16 mg/kg | Significant decrease in inflammatory cytokine levels | [1] |

| Cell Viability | H9C2 cells (OGD/R model) | 1.5, 5, 20 μmol/L | Dose-dependent improvement | [8] |

| ROS Generation | H9C2 cells (OGD/R model) | 1.5, 5, 20 μmol/L | Dose-dependent reduction | [8] |

| ATP Production | MIRI-induced mice & H/R-injured H9c2 cells | Not specified | Increased ATP production | [4] |

Table 2: Effects of HSYA on Atherosclerosis and Endothelial Function

| Parameter | Model | HSYA Treatment | Result | Reference |

| Atherosclerotic Plaque Formation | T2DM/AS mouse model | Not specified | Effective reduction | [6] |

| VCAM and ICAM Expression | T2DM/AS mouse model | Not specified | Reduced expression of atherosclerotic markers | [6] |

| Aortic VCAM-1 Expression | ApoE-/- mice | Not specified | Significant improvement | [7] |

| Aortic TUNEL fluorescence intensity | ApoE-/- mice | Not specified | Significant decrease in apoptotic cells within plaques | [7] |

Key Signaling Pathways Modulated by HSYA

HSYA exerts its cardioprotective effects by modulating several critical signaling pathways.

AMPK/mTOR Signaling Pathway in MIRI

In the context of myocardial ischemia-reperfusion injury, HSYA has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway.[1] This regulation is crucial for inducing autophagy, a cellular process that removes damaged organelles and proteins, and for inhibiting the NLRP3 inflammasome, a key component of the inflammatory response.[1][9]

Caption: HSYA-mediated regulation of the AMPK/mTOR pathway in MIRI.

HIF-1α/SLC7A11/GPX4 Signaling Pathway in Ferroptosis

HSYA has been found to inhibit ferroptosis, a form of iron-dependent programmed cell death, during acute myocardial ischemia/reperfusion injury.[8] This protective effect is mediated, at least in part, through the activation of the Hypoxia-Inducible Factor-1α (HIF-1α)/Solute Carrier Family 7 Member 11 (SLC7A11)/Glutathione Peroxidase 4 (GPX4) signaling pathway.[8]

Caption: HSYA's role in the HIF-1α/SLC7A11/GPX4 ferroptosis pathway.

SphK1/S1P/S1PR3 Signaling Pathway in Atherosclerosis

In the context of atherosclerosis, HSYA has been shown to ameliorate the condition by inhibiting the Sphingosine Kinase 1 (SphK1)/Sphingosine-1-Phosphate (S1P)/Sphingosine-1-Phosphate Receptor 3 (S1PR3) signaling pathway.[7] This pathway is involved in regulating vascular endothelial permeability.[7]

Caption: HSYA's inhibition of the SphK1/S1P/S1PR3 pathway in atherosclerosis.

Detailed Experimental Protocols

A comprehensive understanding of HSYA's mechanisms requires a detailed examination of the experimental methodologies employed in key studies.

In Vivo Model of Myocardial Ischemia/Reperfusion (MI/R) Injury

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.

-

Surgical Procedure:

-

Animals are anesthetized and ventilated.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture for 30 minutes to induce ischemia.

-

The ligature is then released to allow for 24 hours of reperfusion.[1]

-

-

HSYA Administration: HSYA is typically administered intravenously at the onset of reperfusion.

-

Assessment of Cardiac Injury:

-

Infarct Size Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable (red) and infarcted (pale) myocardial tissue.[1]

-

Histological Analysis: Hematoxylin and eosin (B541160) (H&E) staining is performed on heart tissue sections to assess myocardial structure and inflammatory cell infiltration.[1]

-

Myocardial Enzyme Detection: Serum levels of creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured using ELISA kits.[8]

-

Apoptosis Detection: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) immunofluorescence staining is used to identify apoptotic cardiomyocytes.[1]

-

Caption: Workflow for the in vivo rat model of myocardial I/R injury.

In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

-

Cell Line: H9C2 rat cardiomyoblasts are frequently used.

-

OGD/R Procedure:

-

Cells are cultured in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration to simulate ischemia.

-

The medium is then replaced with a normal glucose-containing medium, and cells are returned to a normoxic incubator for a period of reoxygenation.

-

-

HSYA Treatment: HSYA is typically added to the culture medium before the OGD/R procedure.

-

Cellular Assays:

-

Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay.[8]

-

Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Levels of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) are determined using specific assay kits.[8]

-

Western Blot Analysis: Used to quantify the protein expression levels of key signaling molecules (e.g., p-AMPK, AMPK, p-mTOR, mTOR, HIF-1α, SLC7A11, GPX4).[1][8]

-

In Vivo Model of Atherosclerosis

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or models of type 2 diabetes mellitus with atherosclerosis (T2DM/AS) are commonly employed.[6][7]

-

Diet: Animals are often fed a high-fat diet to induce hyperlipidemia and accelerate atherosclerotic plaque development.

-

HSYA Administration: HSYA is administered orally or via injection over a period of several weeks.

-

Analysis of Atherosclerosis:

-

Histological Staining: Aortic root sections are stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.

-

Immunofluorescence: Used to detect the expression of inflammatory markers such as vascular cell adhesion molecule-1 (VCAM-1) in the aorta.[7]

-

Biochemical Analysis: Serum levels of total cholesterol, triglycerides, low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured.

-

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for cardiovascular diseases. Its ability to modulate multiple, interconnected signaling pathways involved in inflammation, oxidative stress, apoptosis, autophagy, and ferroptosis underscores its pleiotropic and potent cardioprotective effects. The comprehensive data from preclinical studies provide a strong rationale for further investigation and clinical development of HSYA for the treatment and prevention of myocardial ischemia-reperfusion injury, atherosclerosis, and other cardiovascular pathologies. Future research should focus on elucidating the precise molecular targets of HSYA and translating these promising preclinical findings into effective clinical therapies.

References

- 1. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]

- 4. This compound ameliorates myocardial ischemia/reperfusion injury by promoting MDH1-mediated mitochondrial metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Calcium Overload and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits endothelial cell ferroptosis in diabetic atherosclerosis mice by regulating miR-429/SLC7A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a natural food pigment, ameliorates atherosclerosis in ApoE −/− mice by inhibiting the SphK1/S1P/S1PR3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone (B49325) compound extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1] For centuries, safflower has been a staple in traditional Chinese medicine, valued for its ability to improve blood circulation and alleviate pain.[1][2] Modern pharmacological research has identified HSYA as one of the primary bioactive constituents responsible for these therapeutic effects. This technical guide provides an in-depth overview of the pharmacological properties of HSYA, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Effects

HSYA exhibits a wide spectrum of pharmacological activities, including potent neuroprotective, cardioprotective, anti-inflammatory, antioxidant, and anticancer effects.[1] These effects are mediated through its modulation of various cellular signaling pathways.

Neuroprotective Effects

HSYA has demonstrated significant neuroprotective properties in models of cerebral ischemia-reperfusion injury.[3] It has been shown to reduce infarct volume, attenuate cerebral edema, and improve neurological function.[2] The neuroprotective mechanisms of HSYA are multifaceted and include the inhibition of excitotoxicity, reduction of oxidative stress, and suppression of apoptosis.[3]

One of the key mechanisms underlying HSYA's neuroprotective action is its ability to modulate the N-methyl-D-aspartate receptor (NMDAR), thereby reducing glutamate-induced excitotoxicity. Furthermore, HSYA has been found to activate neuronal autophagy through the HIF-1α/BNIP3 pathway, which contributes to its neuroprotective effects.

Cardioprotective Effects

HSYA exerts significant protective effects on the cardiovascular system, particularly in the context of myocardial ischemia.[4] It has been shown to reduce myocardial infarct size, decrease the levels of cardiac injury markers, and improve overall cardiac function.[4] The cardioprotective mechanisms of HSYA are largely attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[5]

HSYA has been observed to inhibit the NLRP3 inflammasome and suppress the NF-κB signaling pathway, both of which are critical in the inflammatory response following myocardial injury.[5] Additionally, HSYA can promote angiogenesis in the ischemic myocardium, further contributing to its cardioprotective effects.[5]

Anti-Inflammatory and Antioxidant Effects

A cornerstone of HSYA's therapeutic potential lies in its potent anti-inflammatory and antioxidant activities. HSYA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various inflammatory models.[6] This anti-inflammatory action is mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[1]

HSYA's antioxidant effects are characterized by its ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[7] The Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, is a significant target of HSYA.[5]

Anticancer Effects

Emerging evidence suggests that HSYA possesses promising anticancer properties.[2] It has been shown to inhibit the proliferation, migration, and invasion of various cancer cell types, including those of colorectal and esophageal cancer.[8] The anticancer mechanisms of HSYA involve the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell survival and metastasis, such as the PI3K/Akt/mTOR and NF-κB pathways.[8]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacokinetic parameters and pharmacological efficacy of HSYA from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | AUC | Bioavailability | Reference |

| Rat | Intravenous | 3-24 mg/kg | Dose-dependent | - | - | Dose-dependent | - | [9] |

| Dog | Intravenous | 6-24 mg/kg | Dose-dependent | - | - | Dose-dependent | - | [9] |

| Human | Intravenous | 35, 70, 140 mg | 2.02 ± 0.18, 7.47 ± 0.67, 14.48 ± 4.70 mg/L | - | 3.32 h | - | - | [1][10] |

| Mouse (Normal) | - | - | - | - | - | Lower than DCM mice | - | [7] |

| Mouse (Diabetic Cardiomyopathy) | - | - | Higher than normal mice | - | - | Higher than normal mice | - | [7] |

Table 2: Pharmacological Efficacy of this compound

| Pharmacological Effect | Model/Assay | Species/Cell Line | Concentration/Dose | Observed Effect | Reference |

| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) | Rat | 8, 16 mg/kg | Significant reduction in infarct volume and cerebral edema | [2] |

| Anti-inflammatory | Xanthine (B1682287) Oxidase Inhibition | In vitro | IC50 = 40.04 µM | Inhibition of xanthine oxidase activity | [11] |

| Anticancer | Colorectal Cancer Cells | HCT116 | 25, 50, 100 µM | Inhibition of cell viability, migration, and invasion | [8] |

| Cardioprotection | Myocardial Ischemia | Rodents | ≤20 mg/kg/d (low), >20-≤40 mg/kg/d (medium), >40 mg/kg/d (high) | Decreased myocardial infarction size and reduced cardiac injury markers | [4] |

| Antioxidant | Nonalcoholic Fatty Liver Disease Model | Mouse | 60, 120 mg/kg | Increased SOD activity and decreased MDA levels | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological effects of HSYA.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is widely used to simulate ischemic stroke and assess the neuroprotective effects of therapeutic agents.

Objective: To induce focal cerebral ischemia in rats to evaluate the neuroprotective effects of HSYA.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)

-

4-0 nylon monofilament with a rounded tip

-

Surgical instruments (scissors, forceps, vessel clips)

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

-

Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.

-

Make a small incision in the ECA and insert the 4-0 nylon monofilament.

-

Advance the filament through the ICA to the origin of the middle cerebral artery (MCA) to occlude blood flow. The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

(Optional) Use a laser Doppler flowmeter to confirm successful occlusion (a drop in cerebral blood flow of >70%).

-

After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

Administer HSYA (e.g., via intravenous injection) at the onset of reperfusion or as per the experimental design.

-

Assess neurological deficits, infarct volume (using TTC staining), and other relevant parameters at predetermined time points post-MCAO.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This assay is used to evaluate the anti-inflammatory properties of HSYA by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the inhibitory effect of HSYA on the production of inflammatory mediators in RAW264.7 macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

HSYA of varying concentrations

-

Griess reagent for NO measurement

-

ELISA kits for TNF-α and IL-6 measurement

-

96-well cell culture plates

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of HSYA for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.

-

After incubation, collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Cytokine Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

-

Determine the IC50 value of HSYA for the inhibition of NO, TNF-α, and IL-6 production.

Western Blot Analysis of Signaling Pathways

This technique is used to investigate the effect of HSYA on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and NF-κB.

Objective: To determine the effect of HSYA on the activation of specific signaling pathways in a relevant cell model.

Materials:

-

Cells of interest (e.g., HUVECs, PC12 cells)

-

HSYA

-

Stimulant (e.g., growth factor, inflammatory agent)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with HSYA and/or a stimulant as per the experimental design.

-

Lyse the cells with lysis buffer and collect the protein extracts.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by HSYA and a general experimental workflow for its in vivo evaluation.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dot | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxysafflor yellow A antioxidant and anti-inflammatory pathways

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Pathways of Hydroxysafflor Yellow A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HSYA) is a primary water-soluble active compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally used in Chinese medicine to improve blood circulation and eliminate blood stasis, HSYA has garnered significant scientific interest for its potent pharmacological activities.[2] Modern research has demonstrated its excellent antioxidant, anti-inflammatory, anti-apoptotic, and neuroprotective properties, making it a promising therapeutic agent for a variety of conditions, including cardiovascular and cerebrovascular diseases, neurodegenerative disorders, and diabetes.[2][3][4]

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of HSYA. It details the key signaling pathways modulated by HSYA, presents quantitative data from relevant studies, outlines experimental protocols for assessing its activity, and provides visual representations of the molecular pathways involved.

HSYA exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. The primary pathways involved in its antioxidant and anti-inflammatory activities are the Nrf2/HO-1 and NF-κB pathways. Additionally, HSYA influences the PI3K/Akt, MAPK, SIRT1, and JAK/STAT pathways, which are often interconnected and play crucial roles in cellular responses to stress and inflammation.

Antioxidant Pathways

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to the pathogenesis of numerous diseases.[3][5] HSYA demonstrates significant antioxidant capabilities by scavenging free radicals and, more importantly, by activating endogenous antioxidant defense systems.[3]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[8] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[8][9] This binding initiates the transcription of a suite of protective genes, including HO-1, which catalyzes the degradation of pro-oxidant heme into biliverdin, carbon monoxide, and iron.[6][8]

HSYA has been shown to activate this pathway, thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage.[2][10][11] Studies have reported that HSYA treatment leads to the translocation of Nrf2 to the nucleus and increases the expression of HO-1 and other Nrf2-dependent antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[6][10][11]

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and metabolism. Activation of the SIRT1 signaling pathway has been linked to neuroprotective effects against cerebral ischemia-reperfusion injury by mitigating oxidative stress and apoptosis.[3] HSYA has been found to increase the expression of SIRT1 and its downstream targets, such as forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are involved in antioxidant and anti-apoptotic responses.[3]

Anti-inflammatory Pathways

Inflammation is a biological response to harmful stimuli, but chronic or excessive inflammation contributes to disease progression. HSYA exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling cascades.[12][13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14][15] In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins.[15] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[1][14] In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][10]

HSYA has been shown to significantly inhibit the NF-κB pathway.[1][13][14] It achieves this by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[1] This leads to a marked reduction in the expression of pro-inflammatory cytokines and mediators.[1][2][13] HSYA also promotes the expression of the anti-inflammatory cytokine IL-10.[1]

Interconnected Regulatory Pathways

The antioxidant and anti-inflammatory activities of HSYA are further regulated by its influence on other major signaling pathways, including PI3K/Akt and MAPK. These pathways are often upstream of or interact with the Nrf2 and NF-κB pathways.

PI3K/Akt and MAPK Pathways

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial regulator of cell survival, proliferation, and metabolism.[4][16][17] The Mitogen-Activated Protein Kinase (MAPK) family, which includes ERK, JNK, and p38, is involved in responding to extracellular stimuli and regulating processes like inflammation and apoptosis.[18][19]

HSYA has been shown to modulate both of these pathways.[2][10] For instance, activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of Nrf2, contributing to the antioxidant effects of HSYA.[2][6] Conversely, HSYA can inhibit the phosphorylation of p38 MAPK, which is involved in activating the NF-κB pathway, thus contributing to its anti-inflammatory effects.[2] The interplay between these pathways is complex and can be cell-type and context-dependent.

References

- 1. [Inhibitory action of this compound on inflammatory signal transduction pathway related factors in rats with cerebral cortex ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 8. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound ameliorates alcohol-induced liver injury through PI3K/Akt and STAT3/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

The Synthesis of Hydroxysafflor Yellow A: A Technical Guide to Biosynthetic and Chemical Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a quinochalcone C-glycoside, is the principal bioactive compound isolated from the flowers of safflower (Carthamus tinctorius L.). It has garnered significant attention in the pharmaceutical industry for its wide range of pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects. As the clinical applications of HSYA continue to be explored, robust and efficient methods for its production are of paramount importance. This technical guide provides an in-depth overview of the current understanding of both the biosynthetic pathways and chemical synthesis routes for obtaining HSYA, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.

Biosynthesis of this compound

The biosynthesis of HSYA in Carthamus tinctorius is a complex enzymatic process that originates from the general phenylpropanoid pathway. The core of HSYA's structure is derived from the chalcone (B49325) biosynthetic pathway.[1][2]

The Biosynthetic Pathway

The biosynthesis of HSYA begins with the formation of naringenin (B18129) chalcone from one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS).[1] While the complete pathway from naringenin chalcone to HSYA is still under investigation, recent studies have elucidated the key enzymatic steps involving four crucial enzymes: CtF6H, CtCHI1, CtCGT, and Ct2OGD1.[3]

The proposed biosynthetic pathway is as follows:

-

Naringenin Formation: Naringenin chalcone is cyclized to form naringenin, a reaction that can be catalyzed by chalcone isomerase (CHI).

-

Hydroxylation: Naringenin is then hydroxylated at the 6-position by CtF6H , a flavanone (B1672756) 6-hydroxylase, to produce carthamidin (B192512) (6-hydroxynaringenin).

-

Isomerization: CtCHI1 , a chalcone-flavanone isomerase, catalyzes the isomerization between carthamidin and its chalcone form, isocarthamidin.

-

Di-C-glycosylation and Dearomatization: In the final and most complex step, CtCGT (a flavonoid di-C-glycosyltransferase) and Ct2OGD1 (a 2-oxoglutarate-dependent dioxygenase) work in concert to convert carthamidin or isocarthamidin into HSYA. This involves the attachment of two glucose moieties and a subsequent dearomatization of the A-ring to form the characteristic quinochalcone structure.

Regulation of Biosynthesis

The biosynthesis of HSYA is regulated by both genetic and environmental factors. The expression of genes in the flavonoid biosynthesis pathway, such as chalcone synthase (CHS) and chalcone isomerase (CHI), is upregulated by the plant hormone methyl jasmonate (MeJA). Environmental stressors like wounding and high salinity have also been shown to induce the expression of these genes in safflower.

Experimental Protocols: Key Methodologies

1.3.1. In Vitro Reconstitution of HSYA Biosynthesis

This protocol outlines the general steps for the in vitro enzymatic synthesis of HSYA from carthamidin.

-

Enzyme Preparation:

-

Clone the coding sequences of CtCHI1, CtCGT, and Ct2OGD1 into suitable expression vectors (e.g., pET vectors for E. coli).

-

Transform the expression vectors into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Carthamidin (substrate)

-

Purified CtCHI1, CtCGT, and Ct2OGD1 enzymes

-

UDP-glucose (sugar donor)

-

FeSO₄

-

Ascorbic acid

-

α-ketoglutarate

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a specified time.

-

Stop the reaction by adding a quenching solution (e.g., methanol).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of HSYA.

-

1.3.2. Heterologous Production in Nicotiana benthamiana

This method utilizes transient expression in tobacco plants to produce HSYA.

-

Agrobacterium Preparation:

-

Clone the cDNAs of the HSYA biosynthetic genes (CtF6H, CtCHI1, CtCGT, and Ct2OGD1) into a plant expression vector.

-

Transform the constructs into Agrobacterium tumefaciens.

-

Grow the Agrobacterium cultures and prepare an infiltration suspension.

-

-

Agroinfiltration:

-

Infiltrate the Agrobacterium suspension into the leaves of 4-6 week old N. benthamiana plants.

-

Co-infiltrate with a strain carrying a viral suppressor of gene silencing (e.g., p19) to enhance protein expression.

-

-

Metabolite Extraction and Analysis:

-

After 3-5 days of incubation, harvest the infiltrated leaf tissue.

-

Grind the tissue in liquid nitrogen and extract the metabolites with a suitable solvent (e.g., 80% methanol).

-

Analyze the crude extract for the presence of HSYA using LC-MS.

-

Quantitative Data on Biosynthesis

| Method | Organism/System | Product | Titer/Yield | Reference |

| De novo biosynthesis | Saccharomyces cerevisiae | Phloretin-di-C-glucoside (PDG) | 301.15 mg/L | [4] |

| Fed-batch fermentation with precursor feeding | Saccharomyces cerevisiae | Phloretin-di-C-glucoside (PDG) | 2.39 g/L | [4] |

| In vitro enzymatic reaction | Cell-free | HSYA | 2.4-fold increase with CtCHI1 | [3] |

Chemical Synthesis of this compound

While biosynthesis offers a green route to HSYA, chemical synthesis provides an alternative approach that is not dependent on biological systems.

Oxidative Synthesis Pathway

An oxidative synthesis route has been reported for the preparation of HSYA.[1][2] The key steps involve the formation of a di-C-glycosylated intermediate followed by oxidation to yield the final product.

A reported oxidative synthesis pathway starts from di-C-glucosyl chloroacetophenone. This is converted to a di-C-glycosylquinol through an oxidation step, which is then transformed into HSYA with a reported yield of 18%.[1][2]

Chemoenzymatic Synthesis

A chemoenzymatic approach has been successfully employed for the synthesis of 8,9-dihydrothis compound (dh-HSYA), a close analog of HSYA.[4] This strategy combines the advantages of both biosynthesis and chemical synthesis.

-

Biosynthesis of Precursor: The precursor molecule, phloretin-di-C-glucoside (PDG), is first produced through de novo biosynthesis in engineered Saccharomyces cerevisiae.

-

Chemical Conversion: The biosynthesized PDG is then chemically oxidized to yield dh-HSYA.

Experimental Protocols: Key Methodologies

2.3.1. General Protocol for Oxidative Synthesis (Conceptual)

Note: The following is a generalized protocol based on the reported oxidative synthesis pathway. Specific details on reagents and conditions would need to be obtained from the primary literature (e.g., Suzuki et al., 2017).

-

Synthesis of di-C-glycosylquinol:

-

React di-C-glucosyl chloroacetophenone with an oxidizing agent in a suitable solvent.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction and perform a work-up to isolate the crude di-C-glycosylquinol.

-

Purify the intermediate by column chromatography.

-

-

Conversion to HSYA:

-

Subject the purified di-C-glycosylquinol to further reaction conditions to induce the final transformation to HSYA.

-

After the reaction, perform another work-up and purify the crude HSYA using preparative HPLC.

-

Characterize the final product by NMR, mass spectrometry, and comparison to an authentic standard.

-

2.3.2. Purification of HSYA

HSYA can be purified from both natural extracts and synthetic reaction mixtures using a combination of chromatographic techniques.

-

Macroporous Resin Chromatography: This is often used as an initial purification step to enrich HSYA from crude extracts.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of HSYA to achieve high purity. A C18 column is typically used with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier (e.g., formic acid or acetic acid).

Quantitative Data on Chemical and Chemoenzymatic Synthesis

| Method | Starting Material | Product | Yield | Reference |

| Oxidative Synthesis | di-C-glucosyl chloroacetophenone | HSYA | 18% | [1][2] |

| Chemoenzymatic Synthesis (Chemical Step) | Phloretin-di-C-glucoside (PDG) | dh-HSYA | 29.02% | [4] |

Comparison of Synthesis Methods

| Feature | Biosynthesis (Heterologous Expression) | Chemical Synthesis |

| Complexity | High (requires genetic engineering, fermentation/cultivation) | Moderate to high (multi-step reactions) |

| Stereoselectivity | High (enzyme-controlled) | Can be challenging to control |

| Yield | Variable, often lower than chemical synthesis | Can be optimized for higher yields |

| Environmental Impact | Generally lower ("greener") | Can involve harsh reagents and solvents |

| Scalability | Can be challenging | More established for large-scale production |

Conclusion

Both biosynthetic and chemical synthesis routes offer viable options for the production of this compound, each with its own set of advantages and challenges. The elucidation of the complete biosynthetic pathway has opened up new avenues for the production of HSYA in heterologous systems, providing a potentially sustainable and environmentally friendly alternative to extraction from plant sources. Chemical synthesis, on the other hand, offers a more traditional and often more readily scalable approach. The choice of synthesis strategy will ultimately depend on the specific requirements of the research or drug development program, including desired purity, scale, cost, and environmental considerations. Further research into optimizing both biosynthetic and chemical methods will be crucial for meeting the growing demand for this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. jacobslab.sites.vib.be [jacobslab.sites.vib.be]

- 4. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxysafflor Yellow A: A Multifaceted Neuroprotective Agent for Cerebral Ischemia and Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cerebral ischemia and reperfusion (I/R) injury, the hallmark of ischemic stroke, triggers a complex cascade of pathological events leading to neuronal death and neurological dysfunction. Hydroxysafflor yellow A (HSYA), a principal active component isolated from the flowers of Carthamus tinctorius L., has emerged as a promising therapeutic candidate, demonstrating significant neuroprotective effects in preclinical models. This technical guide provides a comprehensive overview of the mechanisms of action, experimental evidence, and key signaling pathways modulated by HSYA in the context of cerebral I/R injury. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The restoration of blood flow to the ischemic brain, while essential, paradoxically exacerbates tissue damage through a process known as reperfusion injury. This secondary injury is characterized by oxidative stress, inflammation, apoptosis, and disruption of the blood-brain barrier (BBB).[1] Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies.

This compound (HSYA) is a chalcone (B49325) compound that has been extensively investigated for its pharmacological properties in cerebrovascular diseases.[1] Preclinical studies have consistently demonstrated its ability to ameliorate the detrimental effects of cerebral I/R injury by targeting multiple pathophysiological pathways.[2] This guide aims to provide a detailed technical resource for scientists and researchers engaged in the development of therapies for ischemic stroke.

Mechanisms of Neuroprotection

HSYA exerts its neuroprotective effects through a multi-pronged approach, targeting key molecular pathways involved in the pathophysiology of cerebral I/R injury. These mechanisms include anti-oxidation, anti-inflammation, anti-apoptosis, and preservation of the blood-brain barrier.

Anti-Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in I/R injury.[3][4] HSYA mitigates oxidative stress by scavenging free radicals and enhancing the endogenous antioxidant response.[5] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6][7] Under ischemic conditions, HSYA promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1, which in turn reduces oxidative damage.[6]

Anti-Inflammation

The inflammatory response following cerebral ischemia is characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines, which contribute to secondary brain injury.[8][9][10] HSYA has been shown to suppress neuroinflammation by inhibiting the activation of key inflammatory signaling pathways. One such pathway is the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[11][12] HSYA treatment downregulates the phosphorylation of JAK2 and STAT3, leading to a reduction in the production of inflammatory mediators.[13] Furthermore, HSYA can modulate the crosstalk between JAK2/STAT3 and its negative regulator, Suppressor of cytokine signaling 3 (SOCS3), to resolve the inflammatory response.[11][12]

Anti-Apoptosis

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in the ischemic penumbra. HSYA has demonstrated potent anti-apoptotic effects by modulating the expression of apoptosis-related proteins.[14] One of the critical pathways involved is the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) signaling cascade.[14][[“]][16][17][18] HSYA treatment enhances the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen synthase kinase 3 beta (GSK3β).[14] This leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby inhibiting the apoptotic cascade.[14]

Protection of the Blood-Brain Barrier

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. Its disruption during I/R injury leads to cerebral edema and the infiltration of harmful blood components into the brain parenchyma.[19][20] HSYA has been shown to preserve BBB integrity by up-regulating the expression of tight junction proteins such as Occludin, Claudin-1, and ZO-1.[21]

Quantitative Data on the Efficacy of HSYA

The neuroprotective effects of HSYA have been quantified in numerous preclinical studies using rodent models of cerebral ischemia, primarily the middle cerebral artery occlusion (MCAO) model. The following tables summarize the key findings on the reduction of infarct volume and improvement in neurological function.

| Animal Model | HSYA Dosage | Administration Route | Duration of Ischemia/Reperfusion | Reduction in Infarct Volume (%) | Reference |

| Rat (MCAO) | 4, 8, 16 mg/kg | Carotid Artery | 3h Ischemia | Dose-dependent reduction | [11] |

| Rat (MCAO) | 5, 20 mg/kg | Not Specified | 2h Ischemia / 3d Reperfusion | Significant reduction with 20 mg/kg | [22] |

| Rat (MCAO) | Not Specified | Not Specified | Not Specified | Effective reduction | [5] |

| Rat (MCAO) | Not Specified | Not Specified | Not Specified | Significant decrease | [23] |

Table 1: Effect of HSYA on Infarct Volume in Rodent Models of Cerebral Ischemia.

| Animal Model | HSYA Dosage | Administration Route | Neurological Score Improvement | Reference |

| Rat (MCAO) | 4, 8, 16 mg/kg | Carotid Artery | Dose-dependent improvement in neurological function | [11] |

| Rat (MCAO) | 5, 20 mg/kg | Not Specified | Significant reduction in neurological deficit score | [22] |

| Rat (MCAO) | Not Specified | Not Specified | Reduction in neurological deficit score | [11] |

| Rat (MCAO) | 8, 16 mg/kg | Common Carotid Artery | Improved cognitive function in Morris water maze | [24][25] |

| Rat (MCAO) | Not Specified | Not Specified | Significant decrease in neurological scores | [23] |

Table 2: Effect of HSYA on Neurological Function in Rodent Models of Cerebral Ischemia.

Experimental Protocols

Reproducibility of experimental findings is paramount in preclinical research. This section provides a detailed methodology for a typical in vivo experiment investigating the effects of HSYA on cerebral I/R injury.

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used method to mimic focal cerebral ischemia in rodents.[26][27]

-

Animals: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

-

Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

-

The duration of occlusion is typically 2 hours. For reperfusion, the suture is withdrawn.

-

-

Sham Operation: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

HSYA Administration

-

Dosage: HSYA is typically administered at doses ranging from 4 to 20 mg/kg.[11][22]

-

Route of Administration: Intravenous injection via the tail vein or direct administration into the carotid artery are common routes.[14][24]

-

Timing of Administration: HSYA is often administered shortly after the onset of ischemia or at the beginning of reperfusion.[14]

Assessment of Outcomes

-

Neurological Deficit Scoring: Neurological function is assessed at 24 hours after MCAO using a 5-point scale (0 = no neurological deficit; 1 = failure to extend left forepaw fully; 2 = circling to the left; 3 = falling to the left; 4 = no spontaneous walking with a depressed level of consciousness).

-

Infarct Volume Measurement:

-

At 24 hours post-MCAO, rats are euthanized, and their brains are removed.

-

The brains are sectioned into 2 mm coronal slices.

-

The slices are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

-

The infarct area (pale) is distinguished from the non-infarcted area (red).

-

The infarct volume is calculated by integrating the infarct areas of all slices.

-

Signaling Pathways and Visualizations

The multifaceted neuroprotective effects of HSYA are mediated by its modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

References

- 1. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative Stress in Ischemic Brain Damage: Mechanisms of Cell Death and Potential Molecular Targets for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative stress: apoptosis in neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geraniin Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Nrf2 in Relieving Cerebral Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of Chinese medicinal herbs on cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Anti-Inflammatory Effects of Natural Products on Cerebral Ischemia [frontiersin.org]

- 10. Anti-Inflammatory Effects of Natural Products on Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydroxysafflower yellow A alleviates the inflammatory response in astrocytes following cerebral ischemia by inhibiting the LCN2/STAT3 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. Targeting PI3K/Akt in Cerebral Ischemia Reperfusion Injury Alleviation: From Signaling Networks to Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PI3K/AKT pathway: A potential therapeutic target in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrogen sulfide protects blood-brain barrier integrity following cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HSP27 protects the blood-brain barrier against ischemia-induced loss of integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protective cerebrovascular effects of this compound (HSYA) on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Hydroxysafflor Yellow A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a prominent water-soluble chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities.[1] While traditionally recognized for its cardiovascular benefits, a growing body of evidence illuminates its potent anticancer properties. This technical guide provides an in-depth overview of the core anticancer mechanisms of HSYA, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. HSYA exerts its anticancer effects through a multi-pronged approach, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and suppression of angiogenesis.[1] These effects are mediated through the modulation of critical signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.

Quantitative Data on the Anticancer Effects of this compound

The efficacy of HSYA in inhibiting cancer cell growth is demonstrated by its half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The following tables summarize the available quantitative data on the effects of HSYA on cell viability, apoptosis, and cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| Jurkat | T-cell acute lymphoblastic leukemia | 24 | 99.08 | [2] |

| 48 | 77.81 | [2] | ||

| 72 | 59.05 | [2] | ||

| Hep-G2 | Liver Cancer | Not Specified | 64.0 ± 4.6 | [3] |

| BGC-823 | Gastric Carcinoma | 48 | Not explicitly stated, but 100 µM showed significant inhibition. | [2] |

| A549 | Non-small cell lung cancer | Not Specified | Not Specified | |

| H1299 | Non-small cell lung cancer | Not Specified | Not Specified | |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | |

| HCT116 | Colorectal Cancer | 48 | Significant viability reduction at 25, 50, and 100 µM. |

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

| Cancer Cell Line | HSYA Concentration (µM) | Treatment Duration (hours) | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| Jurkat | Not Specified | 48 | Significantly up-regulated | G0/G1 phase arrest (concentration-dependent increase in G1, decrease in S phase) | [2] |

| BGC-823 | 100 | 48 | Induced apoptosis | Blocked G0/G1 to S phase transition | [2] |

| Mesenchymal Stem Cells (H/SD induced) | 160 mg/L | 48 | Reduced apoptosis rate to ~15% from >35% | Minimal effect on proliferation | [4] |

| HL-60 | 2-6 | Not Specified | Preferential apoptosis in G1 phase | Not Specified | [5] |

| 8-40 | Not Specified | No cell cycle phase specificity in apoptosis induction | Not Specified | [5] |

Core Anticancer Mechanisms and Signaling Pathways

HSYA's anticancer activity is attributed to its ability to modulate several key cellular processes and signaling pathways, leading to the inhibition of tumor growth and progression.

Induction of Apoptosis

HSYA triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]

Cell Cycle Arrest

HSYA can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1/S phase.[2][6] This is often associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.

Inhibition of Metastasis

The metastatic cascade, involving cell migration and invasion, is a critical target of HSYA. It has been shown to suppress the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in tumor invasion.

Anti-Angiogenesis

HSYA exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels that are essential for tumor growth and survival. This is achieved, in part, by downregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[4]

Signaling Pathways Modulated by this compound

The anticancer effects of HSYA are orchestrated through its influence on several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth. HSYA has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby suppressing downstream signaling that promotes cancer cell survival and proliferation.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 MAPK subfamilies, is crucial in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis. HSYA has been observed to modulate the phosphorylation status of key kinases within this pathway, leading to the inhibition of cancer cell growth.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting chronic inflammation and cell proliferation. HSYA can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anticancer properties of HSYA, this section outlines the methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

-

Protocol:

-

Seed cancer cells (e.g., Jurkat, Hep-G2, BGC-823) in 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of HSYA (e.g., 0, 2, 4, 8, 16, 32 µM) for 24, 48, or 72 hours.

-